molecular formula C16H21N5OS B4646591 N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide

N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide

Cat. No. B4646591
M. Wt: 331.4 g/mol
InChI Key: ZXQGGGKHGACVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide, also known as CP-148,623, is a potent and selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and is involved in the regulation of pain, inflammation, and mood. CP-148,623 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide acts as a selective antagonist of the NK1 receptor, which is involved in the regulation of pain, inflammation, and mood. By blocking the activity of the NK1 receptor, N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide can reduce the release of pro-inflammatory cytokines and neuropeptides, which are involved in the development and maintenance of pain and inflammation. In addition, N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide can modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and mood.
Biochemical and Physiological Effects:
N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide can reduce the release of pro-inflammatory cytokines and neuropeptides, such as substance P, which are involved in the development and maintenance of pain and inflammation. In addition, N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide can modulate the activity of the HPA axis, which is involved in the regulation of stress and mood. N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety, respectively.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide has a number of advantages and limitations for lab experiments. One advantage is that it is a potent and selective antagonist of the NK1 receptor, which allows for specific targeting of this receptor. In addition, N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide has been extensively studied in animal models of various neurological and psychiatric disorders, which provides a wealth of data for researchers to draw upon. However, one limitation is that N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide is a synthetic compound, which can limit its applicability in certain research settings.

Future Directions

There are a number of future directions for research on N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide. One direction is to further investigate its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Another direction is to explore the underlying mechanisms of its antidepressant and anxiolytic effects, which could lead to the development of new treatments for depression and anxiety. Additionally, further research is needed to optimize the synthesis of N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide and to develop new synthetic routes that are more efficient and scalable. Finally, research is needed to investigate the safety and tolerability of N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide in humans, which is necessary for its eventual clinical use.

Scientific Research Applications

N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Studies have shown that N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide is effective in reducing pain and inflammation in animal models of arthritis, neuropathic pain, and migraine. In addition, N-cyclopentyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety, respectively.

properties

IUPAC Name

N-cyclopentyl-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-11-7-3-6-10-14(11)21-16(18-19-20-21)23-12(2)15(22)17-13-8-4-5-9-13/h3,6-7,10,12-13H,4-5,8-9H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQGGGKHGACVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)SC(C)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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